molecular formula C24H23N5O2 B2670184 6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 955816-91-8

6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

Cat. No. B2670184
CAS RN: 955816-91-8
M. Wt: 413.481
InChI Key: WWERGFMKEZIVSK-UHFFFAOYSA-N
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Description

The compound is a derivative of indoline and pyridazine . Indoline derivatives have been studied for their neuroprotective effects, particularly in the treatment of ischemic stroke . Pyridazine is an aromatic, heterocyclic, organic compound with a six-membered ring containing two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It contains an indoline group, which is a bicyclic structure, and a pyridazine group, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Indoline derivatives can undergo a variety of reactions, including oxidation and reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyridazine is a colorless liquid with a boiling point of 208 °C .

Scientific Research Applications

Future Directions

Future research could involve studying the biological activity of this compound, particularly if it shows promise as a neuroprotective agent. This could involve in vitro and in vivo studies to evaluate its effects .

properties

IUPAC Name

6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-1-phenyl-4-propan-2-ylpyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N5O2/c1-16(2)22-19-14-25-29(18-9-4-3-5-10-18)23(19)24(31)28(26-22)15-21(30)27-13-12-17-8-6-7-11-20(17)27/h3-11,14,16H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWERGFMKEZIVSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-(indolin-1-yl)-2-oxoethyl)-4-isopropyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one

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